2-[6-{[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-OXO-2-PHENYL-3,4-DIHYDRO-6-QUINAZOLINYL]METHYL}-4-OXO-2-PHENYL-3(4H)-QUINAZOLINYL]-1H-ISOINDOLE-1,3(2H)-DIONE
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Overview
Description
2-[6-{[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-OXO-2-PHENYL-3,4-DIHYDRO-6-QUINAZOLINYL]METHYL}-4-OXO-2-PHENYL-3(4H)-QUINAZOLINYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound characterized by multiple fused ring structures and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of isoindole derivatives with quinazoline derivatives under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline-quinone derivatives, while reduction reactions could produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can serve as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structural features enable it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
- 2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-
Uniqueness
Compared to similar compounds, 2-[6-{[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-OXO-2-PHENYL-3,4-DIHYDRO-6-QUINAZOLINYL]METHYL}-4-OXO-2-PHENYL-3(4H)-QUINAZOLINYL]-1H-ISOINDOLE-1,3(2H)-DIONE stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a broader range of chemical reactions and interactions with biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C45H26N6O6 |
---|---|
Molecular Weight |
746.7g/mol |
IUPAC Name |
2-[6-[[3-(1,3-dioxoisoindol-2-yl)-4-oxo-2-phenylquinazolin-6-yl]methyl]-4-oxo-2-phenylquinazolin-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C45H26N6O6/c52-40-30-15-7-8-16-31(30)41(53)50(40)48-38(28-11-3-1-4-12-28)46-36-21-19-26(24-34(36)44(48)56)23-27-20-22-37-35(25-27)45(57)49(39(47-37)29-13-5-2-6-14-29)51-42(54)32-17-9-10-18-33(32)43(51)55/h1-22,24-25H,23H2 |
InChI Key |
YWVWUKXAIVZAIB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)CC4=CC5=C(C=C4)N=C(N(C5=O)N6C(=O)C7=CC=CC=C7C6=O)C8=CC=CC=C8)C(=O)N2N9C(=O)C1=CC=CC=C1C9=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)CC4=CC5=C(C=C4)N=C(N(C5=O)N6C(=O)C7=CC=CC=C7C6=O)C8=CC=CC=C8)C(=O)N2N9C(=O)C1=CC=CC=C1C9=O |
Origin of Product |
United States |
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